molecular formula C10H12F6N4O2 B5078104 N-propyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

N-propyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B5078104
M. Wt: 334.22 g/mol
InChI Key: XZMRPWIOERXWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their stable aromatic ring structure. This particular compound features a triazine core substituted with propyl and trifluoroethoxy groups, which can impart unique chemical and physical properties.

Properties

IUPAC Name

N-propyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F6N4O2/c1-2-3-17-6-18-7(21-4-9(11,12)13)20-8(19-6)22-5-10(14,15)16/h2-5H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMRPWIOERXWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The introduction of the propyl and trifluoroethoxy groups is achieved through nucleophilic substitution reactions. For instance, the reaction of cyanuric chloride with propylamine and 2,2,2-trifluoroethanol under basic conditions can yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification Processes: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the trifluoroethoxy groups, potentially altering the electronic properties of the compound.

    Substitution: The trifluoroethoxy groups can be replaced by other nucleophiles under suitable conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Formation of propyl aldehyde or propionic acid.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of various substituted triazine compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of polymers and advanced materials due to its stable triazine core.

Biology

    Pesticides: Triazine derivatives are commonly used as herbicides and pesticides.

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.

Industry

    Coatings and Adhesives: Employed in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which N-propyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine core.

    Simazine: Another herbicide with structural similarities.

    Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.

Uniqueness

    Fluorinated Groups: The presence of trifluoroethoxy groups imparts unique electronic properties, enhancing its reactivity and stability.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of N-propyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.